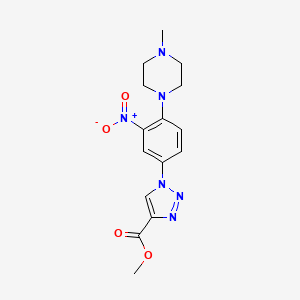
Methyl 1-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32642037 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32642037 typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reaction of specific precursor molecules under controlled temperature and pressure conditions. The reaction may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD32642037 is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity MFCD32642037.
Chemical Reactions Analysis
Types of Reactions
MFCD32642037 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions of MFCD32642037 often require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of MFCD32642037 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
MFCD32642037 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32642037 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Properties
Molecular Formula |
C15H18N6O4 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
methyl 1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]triazole-4-carboxylate |
InChI |
InChI=1S/C15H18N6O4/c1-18-5-7-19(8-6-18)13-4-3-11(9-14(13)21(23)24)20-10-12(16-17-20)15(22)25-2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
OUQJWURFEOSRKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N3C=C(N=N3)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















